methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is a chemical compound with the molecular formula C8H12N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate typically involves the reaction of 1,5-dimethyl-1H-pyrazole with methyl bromoacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-oxoacetate.
Reduction: Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyethanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(1H-pyrazol-4-yl)-2-hydroxyacetate: Lacks the 1,5-dimethyl substitution, which may affect its reactivity and binding properties.
Ethyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate: Similar structure but with an ethyl ester group instead of a methyl ester, potentially altering its solubility and reactivity.
Uniqueness
Methyl 2-(1,5-dimethyl-1H-pyrazol-4-yl)-2-hydroxyacetate is unique due to the presence of both the hydroxyl and ester functional groups, which provide versatility in chemical modifications. The 1,5-dimethyl substitution on the pyrazole ring also influences its electronic properties and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C8H12N2O3 |
---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
methyl 2-(1,5-dimethylpyrazol-4-yl)-2-hydroxyacetate |
InChI |
InChI=1S/C8H12N2O3/c1-5-6(4-9-10(5)2)7(11)8(12)13-3/h4,7,11H,1-3H3 |
InChI Key |
MRPMQKIUVSPJBB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=NN1C)C(C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.